Tebipenem Pivoxil

Pharmacokinetics Oral Bioavailability Prodrug

Tebipenem pivoxil (oral prodrug of tebipenem) is the sole carbapenem enabling oral step-down therapy for cUTI/acute pyelonephritis, directly replacing IV carbapenems. The PIVOT-PO Phase 3 trial confirmed non-inferiority to IV imipenem-cilastatin. With amoxicillin-clavulanate and fluoroquinolone nonsusceptibility rates of 26–45% among uropathogens, its potent MIC90 of 0.06 μg/mL against ESBL/MDR isolates makes it a critical empiric option. Procure to facilitate earlier discharge and reduce IV-line complications.

Molecular Formula C22H31N3O6S2
Molecular Weight 497.6 g/mol
CAS No. 161715-24-8
Cat. No. B1682725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebipenem Pivoxil
CAS161715-24-8
SynonymsME1211;  ME-1211;  ME 1211;  SPR994;  SPR-994;  SPR 994;  TBM-PI;  Tebipenem pivoxil
Molecular FormulaC22H31N3O6S2
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O
InChIInChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1
InChIKeySNUDIPVBUUXCDG-QHSBEEBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tebipenem Pivoxil (CAS 161715-24-8) Procurement Guide: Oral Carbapenem Prodrug with Differentiated Bioavailability and β-Lactamase Stability


Tebipenem pivoxil (CAS 161715-24-8; also referred to as tebipenem pivoxil hydrobromide, TBP-PI-HBr, or SPR994) is an orally bioavailable pivaloyloxymethyl ester prodrug of the broad-spectrum carbapenem antibiotic tebipenem [1]. It is designed to address the critical unmet need for an oral carbapenem, as all other carbapenems currently marketed for adult use (e.g., meropenem, ertapenem, imipenem) are exclusively intravenously (IV) administered [2]. Upon oral administration, the prodrug is rapidly absorbed and hydrolyzed by intestinal carboxyesterases to the active moiety, tebipenem, which exhibits potent activity against multidrug-resistant (MDR) Gram-negative pathogens, including extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales [3].

Why Tebipenem Pivoxil Cannot Be Substituted with Other Oral β-Lactams or Intravenous Carbapenems


Tebipenem pivoxil occupies a unique and non-interchangeable position in the anti-infective armamentarium due to its singular combination of oral bioavailability and a carbapenem-level spectrum of activity. Direct substitution with other oral β-lactams, such as amoxicillin-clavulanate or oral cephalosporins, is precluded by high rates of resistance among contemporary uropathogens; for instance, surveillance data from US hospitals (2019-2020) showed nonsusceptibility rates of 26% for amoxicillin-clavulanate, 45% for levofloxacin, and 41% for trimethoprim-sulfamethoxazole against Enterobacterales causing urinary tract infections (UTIs) [1]. Conversely, substituting with an IV carbapenem like meropenem or ertapenem, while providing equivalent microbiological coverage, forfeits the logistical and economic advantages of oral administration, including the potential for outpatient management and avoidance of IV-line complications [2]. Therefore, tebipenem pivoxil is not a generic substitute for, nor can it be generically substituted by, any other single agent in its class.

Quantitative Differentiation Evidence for Tebipenem Pivoxil: Head-to-Head and Cross-Study Data vs. Comparators


Oral Bioavailability of Tebipenem Pivoxil vs. the Zero Percent Oral Absorption of IV Carbapenems

The defining differentiation of tebipenem pivoxil is its oral bioavailability, a property entirely absent in other adult-marketed carbapenems. In preclinical species, the absolute oral bioavailability of the active moiety, tebipenem, following administration of the pivoxil prodrug was quantified as 71.4% in mice, 59.1% in rats, 34.8% in dogs, and 44.9% in monkeys [1]. This contrasts with IV carbapenems like meropenem and ertapenem, which have an oral bioavailability of 0%, necessitating parenteral administration [2].

Pharmacokinetics Oral Bioavailability Prodrug Drug Development

In Vitro Potency of Tebipenem Against Enterobacterales UTI Isolates Is Equivalent to IV Carbapenems Meropenem and Ertapenem

In a large contemporary surveillance study of 3,576 Enterobacterales isolates causing UTIs in 52 US medical centers (2019-2020), the in vitro potency of tebipenem was directly comparable to that of the IV carbapenems meropenem and ertapenem. The MIC90 for tebipenem against all Enterobacterales was 0.06 μg/mL, identical to meropenem (0.06 μg/mL) and within one doubling dilution of ertapenem (0.03 μg/mL) [1]. Against the most common species, E. coli and K. pneumoniae, tebipenem and ertapenem were equally potent, with an MIC90 ranging from 0.015 to 0.03 μg/mL [2].

Antimicrobial Susceptibility MIC Enterobacterales UTI

Non-Inferior Clinical Efficacy of Oral Tebipenem Pivoxil vs. IV Imipenem-Cilastatin in Phase 3 cUTI Trial

The Phase 3 PIVOT-PO trial (NCT06059846) directly compared oral tebipenem pivoxil hydrobromide (600 mg q6h) to IV imipenem-cilastatin (500 mg q6h) in hospitalized adults with complicated urinary tract infection (cUTI) or acute pyelonephritis. The trial was stopped early for efficacy after an interim analysis showed that oral tebipenem pivoxil met the pre-specified 10% non-inferiority margin. Overall response (clinical cure plus microbiological eradication) at the test-of-cure visit (Day 17) was 58.5% (261/446) for the tebipenem group versus 60.2% (291/483) for the imipenem-cilastatin group, a treatment difference of -1.7% (non-inferiority P=0.003) [1].

Clinical Trial Phase 3 cUTI Non-inferiority

Comparative Stability of Tebipenem to Hydrolysis by Clinically Prevalent β-Lactamases (ESBL and AmpC)

The stability of tebipenem to hydrolysis by clinically relevant β-lactamases was assessed and compared to other carbapenems (imipenem, meropenem, ertapenem). Similar to the other carbapenems, tebipenem was found to be resistant to hydrolysis by TEM-1, CTX-M (a common ESBL), and AmpC β-lactamases. This stability profile is critical, as CTX-M and AmpC are primary determinants of multidrug-resistant cUTIs. In contrast, like other carbapenems, tebipenem is susceptible to hydrolysis by carbapenemases (KPC, OXA-48, NDM-1) with catalytic efficiency (kcat/Km) values ranging from 0.1 to 2 × 10⁶ M⁻¹ s⁻¹ [1].

β-Lactamase Stability Enzymology ESBL AmpC Carbapenem

Prodrug Activation and Stability Profile of Tebipenem Pivoxil vs. Its Active Moiety

The pivoxil prodrug moiety is essential for oral absorption but is also a site of potential chemical instability. A derivative spectroscopy study quantitatively characterized the conversion of tebipenem pivoxil to its active form, tebipenem, under various stress conditions. The study reported excellent analytical recovery for both compounds, ranging from 99.61% to 99.86% for tebipenem and 99.38% to 99.87% for tebipenem pivoxil, demonstrating the robustness of the analytical method for monitoring prodrug-to-drug conversion and degradation [1]. The method allowed for monitoring of degradation pathways, a key aspect for formulation development and quality control.

Prodrug Stability Hydrolysis Formulation

Tebipenem Pivoxil Addresses High Resistance Rates to Standard Oral Antibiotics for UTI

While tebipenem pivoxil's MIC90 against Enterobacterales is 0.06 μg/mL, contemporary surveillance reveals substantial resistance to standard oral UTI therapies. In the same 2019-2020 US study of 3,576 UTI isolates, nonsusceptibility rates for commonly used oral agents were significant: amoxicillin-clavulanate (26% nonsusceptible), levofloxacin (45%), and trimethoprim-sulfamethoxazole (41%) [1]. This high background resistance to oral alternatives provides the clinical context in which tebipenem pivoxil's potent in vitro activity (0.06 μg/mL MIC90) becomes a critical differentiator for effective empiric or directed oral therapy.

Antimicrobial Resistance Oral Antibiotics UTI Surveillance

Targeted Research and Clinical Procurement Scenarios for Tebipenem Pivoxil Based on Verified Differentiators


Procurement for Outpatient Oral Step-Down Therapy in Complicated UTI

Healthcare systems and pharmacies should procure tebipenem pivoxil to enable oral step-down therapy for hospitalized patients with cUTI or acute pyelonephritis who are initially treated with IV carbapenems. This is directly supported by the Phase 3 PIVOT-PO trial demonstrating non-inferiority of oral tebipenem pivoxil to IV imipenem-cilastatin [1]. Procurement facilitates earlier hospital discharge, reduces IV-line days, and lowers associated costs.

Empiric Oral Therapy for MDR Enterobacterales UTI in High-Resistance Regions

In regions with high prevalence of ESBL-producing and fluoroquinolone-resistant Enterobacterales, tebipenem pivoxil is a critical empiric oral option. Surveillance data showing 26-45% nonsusceptibility rates for common oral agents [2] and the compound's potent MIC90 of 0.06 μg/mL against ESBL and MDR isolates [3] position it as a superior alternative to amoxicillin-clavulanate or fluoroquinolones for the initial management of suspected MDR UTIs.

Reference Standard for Oral Carbapenem Bioavailability and PK/PD Research

For pharmacokinetic/pharmacodynamic (PK/PD) modeling and formulation development, tebipenem pivoxil serves as a key reference compound. Its well-characterized species-specific oral bioavailability (e.g., 59.1% in rat, 34.8% in dog) [4] and the established analytical methods for monitoring its conversion to the active drug [5] provide a robust framework for evaluating new oral carbapenem candidates or novel formulations.

Quality Control and Stability-Indicating Method Development

The stability profile of tebipenem pivoxil, including its sensitivity to hydrolysis and oxidation, necessitates rigorous analytical methods for quality control. The published derivative UV spectrophotometry method, validated for linearity and high recovery (99.38-99.87%) [6], provides a starting point for developing stability-indicating assays essential for the manufacture and release of tebipenem pivoxil drug substance and product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebipenem Pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.